1,2-Di-o-hexyl-sn-glycero-3-phosphocholine
Description
Properties
Molecular Formula |
C20H44NO6P |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2,3-dihexoxypropyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C20H44NO6P/c1-6-8-10-12-15-24-18-20(25-16-13-11-9-7-2)19-27-28(22,23)26-17-14-21(3,4)5/h20H,6-19H2,1-5H3 |
InChI Key |
IQYIEYGHUQSRSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCC |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for 1,2 Di O Hexyl Sn Glycero 3 Phosphocholine
Established Synthetic Pathways for Ether-Linked Glycerophosphocholines
The synthesis of dialkyl ether glycerophosphocholines, such as 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine, relies on established methods in lipid chemistry that allow for the formation of stable ether linkages and the introduction of the polar phosphocholine (B91661) headgroup.
Stereospecific Synthesis Approaches
Achieving the correct stereochemistry at the sn-2 position of the glycerol (B35011) backbone is critical for creating biologically relevant phospholipids (B1166683). Stereospecific synthesis ensures the production of the desired enantiomer, in this case, the sn-glycero-3-phosphocholine configuration. A common and effective strategy begins with a chiral precursor, R-(-)-2,3-O-isopropylidene-sn-glycerol, which sets the stereochemistry for the final product. nih.gov
The synthesis can be outlined in several key stages:
Alkylation of the sn-1 Position: The synthesis starts with the protection of the sn-2 and sn-3 hydroxyl groups of a chiral glycerol derivative. A widely used starting material is sn-glycidol or a protected glycerol such as 1,2-isopropylidene-sn-glycerol. For the synthesis of 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine, the primary alcohol at the sn-1 position of a protected glycerol is alkylated using hexyl bromide in the presence of a strong base, such as sodium hydride, to form the first ether linkage.
Deprotection and Alkylation of the sn-2 Position: Following the initial alkylation, the protecting group on the sn-2 hydroxyl is selectively removed. This free secondary alcohol is then subjected to a second alkylation step with hexyl bromide to form the 1,2-di-O-hexyl-sn-glycerol intermediate.
Introduction of the Phosphocholine Headgroup: The final key step is the phosphorylation of the free primary alcohol at the sn-3 position. This is typically achieved in a two-step process. beilstein-journals.org First, the 1,2-di-O-hexyl-sn-glycerol intermediate is reacted with a phosphorylating agent like 2-chloro-2-oxo-1,3,2-dioxaphospholane. nih.gov The resulting cyclic phosphate (B84403) intermediate is then opened by reaction with anhydrous trimethylamine (B31210) in a suitable solvent to yield the final product, 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine. nih.gov An alternative method involves using 2-bromoethyl dichlorophosphate (B8581778) followed by quaternization with trimethylamine. beilstein-journals.org
This stereospecific approach ensures high enantiomeric purity of the final phospholipid, which is essential for its application in studying biological systems where enzyme and receptor interactions are highly stereoselective.
Table 1: Key Reagents in Stereospecific Synthesis
| Step | Reagent | Purpose |
|---|---|---|
| Starting Material | R-(-)-2,3-O-isopropylidene-sn-glycerol | Chiral precursor to establish stereochemistry |
| Alkylation | Hexyl bromide, Sodium hydride | Formation of ether bonds at sn-1 and sn-2 |
| Phosphorylation | 2-Chloro-2-oxo-1,3,2-dioxaphospholane | Introduction of the phosphate group |
Methodologies for Isotopic Labeling of 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine for Spectroscopic Applications
Isotopic labeling is an invaluable tool for studying the structure, dynamics, and metabolism of lipids using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Specific atoms within the 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine molecule can be replaced with their heavier isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C).
Deuterium Labeling Strategies for Nuclear Magnetic Resonance (NMR) Studies
Deuterium (²H) labeling is a non-perturbing method widely used in ²H NMR studies to investigate the structure and dynamics of lipid bilayers. rero.ch For 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine, deuterium atoms can be incorporated into the hexyl chains, the glycerol backbone, or the choline (B1196258) headgroup.
Chain Deuteration: To study the dynamics of the hydrophobic core of a lipid membrane, perdeuterated hexyl chains can be introduced. This is achieved by using deuterated hexyl bromide (C₆D₁₃Br) during the alkylation steps of the synthesis. ²H NMR spectra of the resulting chain-deuterated lipid can provide detailed information on the segmental order parameters along the alkyl chains, offering insights into membrane fluidity and phase behavior. nih.govacs.org
Headgroup Deuteration: To probe the dynamics of the polar headgroup region, a deuterated choline analog can be used in the final step of the synthesis. Feeding cells with deuterated choline has been shown to result in the incorporation of the labeled headgroup into phospholipids, which can then be studied by ²H NMR. researchgate.net
Backbone Deuteration: Labeling the glycerol backbone can be accomplished by starting the synthesis with a deuterated glycerol precursor. This allows for the investigation of the dynamics of the glycerol region, which links the hydrophobic chains to the polar headgroup.
The choice of labeling strategy depends on the specific research question, whether it pertains to the hydrophobic core, the hydrophilic surface, or the interfacial region of the lipid assembly.
Carbon-13 Labeling Techniques
Carbon-13 (¹³C) is a stable isotope that can be used as a tracer in metabolic studies or to provide structural information through ¹³C NMR. Due to the low natural abundance of ¹³C (1.1%), its incorporation leads to strong signals that can be easily monitored. nih.gov
For 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine, ¹³C labeling can be achieved through two main approaches:
Chemical Synthesis: Similar to deuterium labeling, ¹³C-labeled precursors can be used in the chemical synthesis pathway. For example, [¹³C]-labeled hexyl bromide or a [¹³C]-labeled glycerol backbone can be employed to introduce the isotope at specific positions. This allows for site-specific labeling, which is advantageous for detailed structural analysis by ¹³C NMR.
Biosynthetic Labeling: In cellular systems, cells can be cultured in media containing ¹³C-labeled precursors, such as [¹³C]-glucose. biorxiv.org The cells then metabolize these precursors and incorporate the ¹³C atoms into newly synthesized lipids. While this method is powerful for tracing metabolic pathways, it typically results in a more distributed labeling pattern rather than site-specific incorporation, and may not be directly applicable for a non-natural lipid like the di-hexyl version unless specific enzymes can utilize hexanol. nih.gov
The resulting ¹³C-labeled 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine can be analyzed by mass spectrometry to determine labeling enrichment and patterns, or by ¹³C NMR to probe local structure and dynamics.
Table 2: Comparison of Isotopic Labeling Methods
| Isotope | Labeling Method | Key Precursor Example | Primary Application |
|---|---|---|---|
| Deuterium (²H) | Chemical Synthesis | Perdeuterated hexyl bromide | ²H NMR studies of membrane dynamics |
| Carbon-13 (¹³C) | Chemical Synthesis | [1-¹³C]-Hexyl bromide | ¹³C NMR structural analysis |
Derivatization for Fluorescent Probe Incorporation in 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine Analogs
One effective strategy involves modifying one of the hexyl chains. For instance, a fluorescent probe can be attached to the terminus of the alkyl chain. A synthetic route could start with a bifunctional precursor, such as 6-bromo-1-hexanol. The hydroxyl group would be protected, and the bromo-terminus could be converted to an azide (B81097) or an alkyne for subsequent "click chemistry" attachment of a fluorophore after the main lipid structure is assembled.
Alternatively, a fluorescent group can be incorporated from the start. For example, a synthesis could utilize a fluorescently tagged fatty alcohol. A well-known fluorophore like pyrene (B120774) can be used to create an ω-labeled alkyl chain, such as 1-pyrenedecanol, which could then be used in the alkylation step. nih.gov Although the chain length would be different, the principle remains the same for a hexyl derivative.
A general approach for creating a fluorescent analog would be:
Synthesis of a Modified Hexyl Precursor: Prepare a hexanol derivative with a reactive group at the terminus (e.g., an azide) or with a fluorescent tag already attached.
Stereospecific Synthesis: Follow the stereospecific synthesis pathway described in section 2.1.1, using the modified hexyl precursor for one of the alkylation steps, typically at the sn-1 position.
Fluorophore Conjugation (if applicable): If a reactive group was used, the final step involves conjugating the desired fluorophore via a bio-orthogonal reaction like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Table 3: Common Fluorophores for Lipid Labeling
| Fluorophore | Excitation (nm) | Emission (nm) | Characteristics |
|---|---|---|---|
| Pyrene | ~340 | ~375-470 (monomer/excimer) | Environment-sensitive, useful for fusion assays |
| NBD | ~465 | ~535 | Environment-sensitive, widely used |
| BODIPY | Varies with derivative | Varies with derivative | Bright and relatively photostable |
This derivatization allows for the creation of powerful tools to study the cellular localization and dynamics of this specific ether lipid analog using advanced fluorescence microscopy techniques.
Advanced Model Membrane Systems Utilizing 1,2 Di O Hexyl Sn Glycero 3 Phosphocholine
Micellar Formations and Their Applications in Membrane Protein Solubilization
Micelles are colloidal particles formed by the aggregation of amphiphilic molecules in an aqueous solution. For 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine, these structures provide a membrane-like environment that is instrumental in the solubilization and subsequent structural analysis of integral membrane proteins.
Research on Critical Micelle Concentration (CMC) of 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine
The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which micelle formation becomes significant. For 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine, the CMC has been a subject of study to understand its aggregation behavior. Research indicates that its CMC is approximately in the range of 1–3 mM. This value is a critical parameter for designing experiments involving membrane protein solubilization, as a detergent concentration well above the CMC is generally required to ensure the disruption of the native membrane and the formation of protein-detergent mixed micelles.
| Parameter | Value | Reference |
|---|---|---|
| Critical Micelle Concentration (CMC) | ~1–3 mM |
Micellar Systems for Membrane Protein Structural Studies
The solubilization of integral membrane proteins (IMPs) from their native lipid bilayer is a crucial first step for their structural and functional characterization. Detergents, including 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine, are widely used for this purpose. nih.gov Once extracted from the biological membrane, the hydrophobic transmembrane domains of the protein are shielded from the aqueous environment by the hydrophobic tails of the detergent molecules, forming a protein-detergent complex.
These micellar systems are particularly amenable to solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for determining the three-dimensional structures of proteins at atomic resolution. nih.govnih.gov The small size of the protein-micelle complex allows for the rapid tumbling in solution that is necessary for obtaining high-quality NMR spectra. nih.gov The phosphocholine (B91661) headgroup of 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine provides a relatively native-like environment for the extramembranous loops of the protein, which is important for maintaining its structure and function.
Bicellar Systems as Anisotropic Membrane Mimetics
Bicelles are discoidal, nanoscale lipid aggregates that have emerged as a popular model membrane system for the structural analysis of membrane-associated proteins. nih.gov They are typically formed by mixing a long-chain phospholipid, which forms the planar bilayer region, with a short-chain phospholipid or detergent that segregates to the high-curvature rim of the disc. mdpi.com
Formation and Morphological Characterization of 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine Bicelles
Bicelles incorporating 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine are formed by mixing it with a longer-chain phospholipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). nih.govebi.ac.uk In this mixture, the DMPC molecules form a planar lipid bilayer, while the shorter 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine molecules preferentially occupy the rim of the disc, effectively shielding the hydrophobic acyl chains of DMPC from the aqueous solvent. mdpi.comnih.gov The resulting structures are often described as "nanodiscs."
The morphology of these bicelles is versatile and can be influenced by factors such as lipid composition, temperature, and hydration level. nih.gov Various models have been proposed for their structure, including disc-shaped aggregates, cylindrical "wormlike" micelles, and perforated lamellae. nih.gov Techniques such as ³¹P NMR, dynamic light scattering, and electron microscopy have been employed to characterize the structure and organization of these bicellar aggregates.
The molar ratio of the long-chain lipid to the short-chain lipid, often denoted as the 'q' value, is a critical parameter that dictates the size and morphology of the resulting bicelles. nih.gov By systematically varying the concentration of 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine relative to the long-chain lipid, the diameter of the bicellar discs can be controlled. mdpi.com
Generally, a higher q value (a higher proportion of the long-chain lipid) leads to the formation of larger bicelles. mdpi.com This tunability of bicelle size is a significant advantage, as it allows for the optimization of the membrane mimetic system to accommodate membrane proteins of different sizes. The stability of proteins reconstituted into these bicelles can also be modulated by the q value, which reflects changes in the size of the bicelle and the proportion of the bilayer-forming lipid present. nih.gov
The stability and phase behavior of bicelles are sensitive to environmental conditions such as pH, ionic strength, and temperature. mdpi.commdpi.com The use of ether-linked lipids like 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine can significantly enhance the chemical stability of bicelles over a broad pH range. avantiresearch.com Unlike ester-linked phospholipids (B1166683), which are susceptible to acid or base-catalyzed hydrolysis, the ether linkages in 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine are much more resistant to degradation. avantiresearch.com This makes them particularly useful for studies of macromolecules that require acidic or alkaline conditions. avantiresearch.com
Temperature is another critical factor that influences the phase behavior of bicellar systems. mdpi.com For instance, mixtures of DMPC and a short-chain phosphocholine can transition from an isotropic phase of small aggregates to a liquid crystalline phase of larger, magnetically alignable bicelles upon warming. ebi.ac.uk The ionic strength of the solution can also play a role, with the presence of salt, such as NaCl, being important for the formation of bicelles that contain charged lipids. avantiresearch.com
| Condition | Influence | Reference |
|---|---|---|
| pH | Ether linkages in 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine provide enhanced stability over a wide pH range by preventing acid or base-catalyzed hydrolysis. | avantiresearch.com |
| Ionic Strength | The presence of salt (e.g., NaCl) can be necessary for the formation of bicelles containing charged amphiphiles. | avantiresearch.com |
| Temperature | Temperature variations can induce phase transitions, for example, from an isotropic to a liquid crystalline phase, and affect the stability of the bicellar aggregates. | ebi.ac.ukmdpi.com |
Applications of 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine Bicelles in Orienting Membrane Systems for Spectroscopic Analysis
Bicelles, or bilayered micelles, are disc-shaped nanoscale lipid assemblies that have emerged as highly versatile membrane mimetics for the structural and functional analysis of membrane-associated molecules. These structures are typically formed by mixing a long-chain phospholipid, which constitutes the planar bilayer region, and a short-chain phospholipid or detergent that stabilizes the high-curvature rim of the disc. 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine, an ether-linked short-chain phospholipid, is utilized as a rim-stabilizing agent in these systems.
Large, magnetically alignable bicelles serve as an effective "molecular goniometer," providing a weakly ordering medium that can orient membrane-bound proteins and peptides within a magnetic field. This macroscopic alignment reintroduces anisotropic nuclear spin interactions, such as residual dipolar couplings (RDCs), which are otherwise averaged to zero in isotropic solutions. The analysis of these interactions provides critical long-range structural restraints for determining the orientation and conformation of molecules relative to the lipid bilayer, information that is often inaccessible using conventional solution NMR spectroscopy.
Utility in Anisotropic NMR Spectroscopy for Membrane-Bound Molecules
The application of 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine and its ether-linked analogues in forming bicellar systems is particularly advantageous for anisotropic NMR spectroscopy. When large bicelles are placed in a strong magnetic field, their planar domains align either perpendicular or parallel to the field, depending on the magnetic susceptibility of the constituent lipids. This spontaneous, uniform alignment imposes a weak orientational preference on molecules reconstituted within the bicelle bilayer.
For membrane-bound peptides and proteins, this alignment allows for the measurement of RDCs, which provide information on the orientation of specific bond vectors relative to the magnetic field. This data is invaluable for high-resolution structure determination and for defining the topology of the protein within the membrane mimetic. The ether linkages in 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine offer enhanced chemical stability across a broad pH range, a crucial feature for studying proteins that require acidic or basic conditions to maintain their native structure and function.
Comparisons with Ester-Linked Short-Chain Phosphocholine Bicelles (e.g., DHPC) Regarding Stability and Utility
The choice between an ether-linked short-chain lipid like 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine (DiOHPC) and its more common ester-linked counterpart, 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) (DHPC), has significant implications for the stability and utility of the resulting bicellar system. The primary distinction lies in the chemical bond connecting the hexyl chains to the glycerol (B35011) backbone.
The ether linkages in DiOHPC are significantly more resistant to both acid and base-catalyzed hydrolysis compared to the ester linkages in DHPC. This enhanced chemical stability makes DiOHPC-containing bicelles a more robust choice for long-term experiments or for studies conducted under non-neutral pH conditions, which would otherwise lead to the degradation of ester-linked lipids.
Beyond chemical stability, the linkage type also imparts subtle but important differences in the physical properties of the lipid bilayer, which can influence the behavior of reconstituted molecules. Studies comparing long-chain ether-linked lipids (e.g., dihexadecylphosphatidylcholine) with their ester-linked analogues (e.g., dipalmitoylphosphatidylcholine) have revealed differences in lipid packing, area per lipid, bilayer thickness, and water permeability. Ether-linked lipids have been shown to alter the conformation, dynamics, and membrane anchoring of antimicrobial peptides when compared to ester-linked systems. This underscores the need to carefully select the membrane mimetic to ensure that it supports the native structure and function of the molecule of interest.
| Property | 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine (Ether-linked) | 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (Ester-linked) |
|---|---|---|
| Chemical Linkage | Ether (C-O-C) | Ester (O-C=O) |
| Chemical Stability | High; resistant to hydrolysis over a wide pH range. | Lower; susceptible to acid and base-catalyzed hydrolysis. |
| Primary Utility | Long-term NMR studies; experiments at non-neutral pH. | General use in bicelles and micelles under neutral pH conditions. |
| Effect on Bilayer Properties | Can alter lipid packing, membrane fluidity, and permeability compared to ester-linked lipids. | Standard for many bicellar preparations; well-characterized physical properties. |
| Interaction with Proteins | May induce different structural or dynamic properties in reconstituted proteins compared to ester systems. | Extensively used, but potential for lipid degradation can affect protein stability over time. |
Liposomal and Vesicle Preparations Incorporating 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine
Liposomes and vesicles are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. They are widely used as models for cellular membranes and as vehicles for drug delivery. The formation and stability of these vesicles are highly dependent on the physicochemical properties of the constituent lipids, particularly the geometry and chain length of the lipid molecules.
Generation of Unilamellar and Multilamellar Vesicles
The generation of unilamellar vesicles (SUVs, LUVs) and multilamellar vesicles (MLVs) typically involves the use of long-chain phospholipids that readily self-assemble into stable bilayer structures. Common methods for vesicle preparation include thin-film hydration followed by sonication or extrusion. In the thin-film hydration method, lipids are dissolved in an organic solvent, which is then evaporated to create a thin lipid film. Subsequent rehydration of this film with an aqueous buffer leads to the spontaneous formation of MLVs. To produce unilamellar vesicles of a defined size, these MLV suspensions are then subjected to extrusion through polycarbonate membranes with specific pore sizes.
1,2-Di-O-hexyl-sn-glycero-3-phosphocholine, with its short six-carbon chains, has a high critical micelle concentration (CMC) and functions as a detergent-like lipid. Due to its inverted cone-like molecular shape, it preferentially forms micelles in aqueous solution rather than the stable, planar bilayers required for vesicle formation. Therefore, it is not used as the primary component for generating unilamellar or multilamellar vesicles. Its utility lies in its role as a rim-stabilizing agent in mixed-lipid systems such as bicelles, where it stabilizes the high-curvature edge regions of the discoidal structures.
Hybrid Bilayers with 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine and Other Lipids
Hybrid lipid bilayers (HLBs) are robust, surface-supported membrane models consisting of a self-assembled monolayer (SAM) of amphiphiles (often alkanethiols on a gold substrate) and an upper leaflet composed of phospholipids. This architecture provides a platform that mimics the fluidity of a cell membrane while offering enhanced stability for analysis with surface-sensitive techniques. The upper leaflet is typically formed by the fusion of vesicles containing long-chain phospholipids onto the hydrophobic SAM.
The molecular requirements for the upper leaflet of a stable hybrid bilayer are similar to those for a vesicle; the lipid must be capable of forming a stable, planar bilayer. Consequently, 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine is not a suitable candidate for forming the upper leaflet of a hybrid bilayer. Its short alkyl chains and detergent properties would disrupt the formation of a stable, continuous bilayer, leading to a defective or incomplete membrane. While long-chain ether-linked lipids are sometimes employed in these systems to confer enhanced chemical stability to the bilayer, the use of short-chain ether lipids like DiOHPC is inconsistent with the structural requirements of a stable hybrid bilayer system.
Investigations into Membrane Protein and Peptide Interactions with 1,2 Di O Hexyl Sn Glycero 3 Phosphocholine Systems
Solubilization and Reconstitution of Membrane Proteins in 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine Micelles for Structural Studies
The initial and most critical step in the structural determination of membrane proteins is their solubilization from the native lipid bilayer and subsequent reconstitution into a more manageable and stable membrane-mimetic environment. nih.gov 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine, due to its short acyl chains, forms micelles in aqueous solutions above its critical micelle concentration. These micelles can effectively disrupt the native membrane and encapsulate the hydrophobic transmembrane domains of proteins, thereby keeping them soluble in an aqueous buffer. nih.gov
A successful solubilization strategy aims to extract the target protein with a high yield while preserving its native conformation and activity. While various detergents are employed for this purpose, DHPC is often used in combination with long-chain phospholipids (B1166683), such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), to form bicelles, which are discoidal lipid structures. nih.gov The transition from a micellar to a bicellar environment is a key step in preparing samples for structural analysis, particularly for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
For instance, the integral membrane protein bacteriorhodopsin has been successfully reconstituted into artificial vesicles for functional and structural studies. nih.govmdpi.com While traditional reconstitution often involves detergents, the use of bicellar systems containing DHPC provides a more native-like lipid bilayer environment that is amenable to structural investigation. nih.govnih.gov Similarly, G protein-coupled receptors (GPCRs), a large and physiologically important family of membrane proteins, have been the subject of extensive structural studies where reconstitution into stable membrane mimetics is a prerequisite. nih.govmdpi.comresearchgate.net The use of DHPC-containing bicelles has facilitated the structural determination of several GPCRs by providing a stable and homogenous sample. nih.gov
The choice of the membrane mimetic system is critical, as it can influence the structure and function of the reconstituted protein. The table below summarizes examples of membrane proteins studied using DHPC-containing systems.
| Membrane Protein/System | Reconstitution Method | Structural Study Technique | Key Findings |
| Bacteriorhodopsin | Reconstitution into vesicles/micelles | Circular Dichroism, Spectrophotometry | Successful reconstitution into a functional state, maintaining native-like structure. nih.gov |
| G Protein-Coupled Receptors (GPCRs) | Reconstitution into bicelles | X-ray Crystallography, NMR | Enabled high-resolution structural determination, revealing ligand binding and activation mechanisms. nih.govresearchgate.net |
| Diacylglycerol Kinase | Insertion into bicelles | NMR Spectroscopy | Maintained biological activity in the bicelle environment, demonstrating the suitability of the system for structural studies. nih.gov |
Conformational Studies of Membrane-Bound Peptides and Proteins in 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine Bicelles
Bicelles, typically composed of a long-chain phospholipid like DMPC and a short-chain phospholipid such as DHPC, form small, discoidal sections of a lipid bilayer. nih.gov These structures are particularly advantageous for solution NMR studies as they tumble rapidly in solution, leading to sharper resonance lines compared to larger liposomes. nih.gov The ratio of the long-chain to short-chain lipid (q-ratio) can be adjusted to control the size and properties of the bicelles, offering a versatile platform for studying the conformation of membrane-associated molecules. biorxiv.org
The lipid environment is known to significantly influence the conformation of transmembrane helices. nih.gov DHPC-containing bicelles provide a more native-like environment than detergent micelles, which can sometimes distort the structure of helical proteins. researchgate.net For example, studies on the transmembrane fragment of the neu/erbB-2 receptor in DMPC/DCPC (a close analog of DHPC) systems showed that the peptide is monomeric in the micellar state but forms dimers or multimers in the bicellar (bilayer) state, highlighting the importance of the membrane environment in protein oligomerization. nih.gov
The conformation and dynamics of various helical membrane proteins have been investigated using DMPC/DHPC bicelles. biorxiv.orgresearchgate.net These studies have provided insights into the tilt and orientation of transmembrane helices within the bilayer, which are crucial for their function. The ability to create magnetically aligned bicelles further enhances their utility in solid-state NMR studies, allowing for the determination of the precise orientation of helical segments relative to the membrane normal. nih.gov
The assembly of individual protein subunits into functional oligomeric complexes within the cell membrane is a fundamental biological process. nih.gov DHPC-based model membranes, particularly bicelles, serve as excellent platforms to investigate the mechanisms of protein assembly. By providing a lipid bilayer environment, these systems allow researchers to study the transition of membrane proteins from a monomeric state, often observed in detergent micelles, to their oligomeric state within a membrane. nih.govelifesciences.org
For instance, the self-assembly of the glycophorin A transmembrane helix dimer, a model system for helix-helix interactions, has been studied in lipid bilayers, supporting a two-stage model of membrane protein folding where helix insertion precedes dimerization. nih.gov DMPC/DHPC bicelles have been employed to study the oligomeric state of various membrane proteins, including ion channels and transporters, providing a detergent-free environment that better reflects the native state. elifesciences.org The lipid composition of the bicelles can also be modulated to investigate how specific lipids influence protein-protein interactions and the stability of the resulting complexes.
Probing Lipid-Protein Interactions Using 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine Model Systems
The specific interactions between lipids and proteins are critical for the proper folding, stability, and function of membrane proteins. DHPC-containing model systems provide a defined lipid environment to probe these interactions at a molecular level.
Fatty acid-binding proteins (FABPs) are a family of intracellular proteins involved in the transport of fatty acids and other lipophilic ligands. mdpi.com Their function often involves a direct interaction with cellular membranes. nih.govnih.govresearchgate.net Model membrane systems are crucial for elucidating the mechanism of this interaction. Studies have shown that FABPs can interact with membranes through electrostatic interactions, particularly with negatively charged phospholipids. researchgate.net
While many studies have used various model membranes, the principles of interaction with the phosphocholine (B91661) headgroup, a key component of DHPC, are relevant. For example, brain fatty acid-binding protein (B-FABP) has been shown to interact with lysophosphatidylcholine (B164491) (LPC) micelles through its "portal region," leading to structural changes in both the protein and the micelle. nih.gov This interaction is believed to facilitate the delivery of fatty acids to the target membrane. The use of well-defined systems like DHPC-containing micelles or bicelles allows for the detailed characterization of these transient interactions.
The table below provides an overview of studies on FABP interactions with model membranes.
| Fatty Acid-Binding Protein | Model Membrane System | Technique | Key Findings |
| Brain FABP (B-FABP) | Lysophospholipid micelles (LPC and LPG) | Electron Spin Resonance | Interacts with micelles via the portal region, inducing conformational changes in both the protein and the membrane mimetic. nih.gov |
| Adipocyte FABP (AFABP) | Small unilamellar vesicles (SUVs) with varying charge | Fluorescence Spectroscopy | Transfers fatty acids via a collisional mechanism involving electrostatic interactions with the membrane surface. researchgate.net |
| Intestinal FABP (IFABP) | Nanodiscs | NMR Spectroscopy | Interacts weakly with negatively charged membranes through positively charged regions, inducing conformational changes. nih.gov |
The phosphocholine headgroup is a common component of lipids in eukaryotic cell membranes. Specific protein domains have evolved to recognize and bind to this headgroup, often as part of a larger membrane-targeting mechanism. DHPC, with its exposed phosphocholine moiety, serves as an excellent tool to study these interactions.
A notable example is the C2-domain of cytosolic phospholipase A2α (cPLA2α), which shows a preference for phosphatidylcholine-enriched membranes. elifesciences.org The crystal structure of the cPLA2α C2-domain in complex with DHPC revealed the precise molecular interactions responsible for this specificity. The study identified key amino acid residues, such as Tyr96 and Asn65, that directly interact with the trimethylammonium and phosphate (B84403) groups of the phosphocholine headgroup, respectively. elifesciences.org This detailed structural information provides a basis for understanding how proteins specifically target and bind to phosphocholine-containing membranes.
Furthermore, studies on myelin basic protein (MBP) have shown that it binds to phosphatidylcholine vesicles, with the N-terminal region of the protein being the primary interaction site. nih.gov Such studies, which can be refined using DHPC-containing systems for higher resolution techniques, are crucial for understanding the molecular basis of protein-lipid recognition.
Studies on Membrane Dynamics and Biophysical Phenomena Mediated by 1,2 Di O Hexyl Sn Glycero 3 Phosphocholine
Influence on Membrane Fluidity and Molecular Organization
The substitution of ester linkages with ether linkages at the sn-1 and sn-2 positions of the glycerol (B35011) backbone introduces significant changes to the molecular organization and fluidity of phospholipid membranes. Ether lipids, such as those found in the membranes of archaea and in significant amounts in mammalian heart and nerve tissues, lack the carbonyl oxygen present in the more common ester-linked phospholipids (B1166683). cmu.edunih.govnih.gov This seemingly small chemical modification alters intermolecular forces, hydration, and packing geometry within the lipid bilayer. nih.gov
Acyl Chain Order Parameters and Dynamics in Model Membranes
The order of acyl chains within a lipid bilayer is a key determinant of membrane stiffness and function. This order can be quantified using order parameters, which describe the orientational freedom of the hydrocarbon chains relative to the membrane normal. A perfectly ordered chain in an all-trans conformation would have an order parameter of 1.0, while complete disorder (isotropy) corresponds to a value of 0.
X-ray scattering studies on oriented bilayers provide a method to determine an average chain orientational order parameter, Sx-ray. cmu.edu Investigations comparing fluid-phase bilayers of DHPC and its ester-linked analog DPPC have shown that the Sx-ray order parameter is smaller for DHPC. nih.gov This indicates that the hydrocarbon region of DHPC is slightly more disordered than that of DPPC under similar conditions. This finding is consistent with the larger area per lipid observed for DHPC, as looser packing allows for greater motional freedom of the acyl chains. nih.gov This increased disorder is a direct consequence of the ether linkage, which alters the packing constraints in the interfacial region of the membrane.
Impact on Lateral Diffusion of Lipids within Bilayers
Lateral diffusion, the movement of individual lipid molecules within the plane of the membrane, is a fundamental aspect of membrane fluidity and is crucial for many cellular processes, including signal transduction and protein function. The rate of diffusion is sensitive to factors such as temperature, lipid packing density, and the presence of other molecules like cholesterol. nih.gov
While direct comparative studies of lateral diffusion in pure DHPC versus DPPC bilayers are not extensively documented in the provided search results, general principles of lipid dynamics can be applied. The increased area per lipid and lower acyl chain order observed in ether-linked DHPC membranes would be expected to facilitate faster lateral diffusion compared to the more tightly packed ester-linked DPPC membranes at the same temperature. nih.gov Studies using pulsed field gradient NMR on various phosphatidylcholine systems have established that lipid diffusion coefficients are highly dependent on the membrane phase. nih.govnih.gov In phase-separated membranes, lipids in the more fluid, liquid-disordered (ld) phase exhibit diffusion coefficients that can be up to five times faster than those in the more ordered, liquid-ordered (lo) phase. nih.govnih.gov Given that ether linkages promote a more disordered state, it is reasonable to infer they would support higher rates of lateral diffusion.
Role in Membrane Permeability Studies
The chemical nature of the lipid-water interface plays a critical role in regulating the passage of small molecules, like water, across the membrane. The replacement of a polar carbonyl group (C=O) in ester lipids with a less polar methylene (B1212753) group (-CH2-) in ether lipids fundamentally alters this interface, with significant consequences for membrane permeability. cmu.eduacs.org
Effects of Ether Linkages on Membrane Dipole Potential and Permeability
One of the most significant differences between ether- and ester-linked lipid bilayers is the magnitude of the membrane dipole potential. This potential arises from the ordered arrangement of dipoles from the lipid headgroups, the glycerol-ester/ether region, and interfacial water molecules. pnas.org The carbonyl groups of ester-linked lipids are major contributors to this positive potential in the membrane interior. acs.org
Studies have consistently shown that the dipole potential in ether-linked lipid membranes is substantially lower—in some cases by as much as 50%—than in their ester-linked counterparts. cmu.edupnas.org For instance, cryo-electron microscopy measurements estimated the peak dipole potential to be approximately 510 mV for an ester-linked phosphocholine (B91661) and 260 mV for its ether-linked analog. pnas.org This reduction is attributed to the removal of the C=O dipole and a subsequent rearrangement of aligned water molecules in the glycerol backbone region. acs.org
Counterintuitively, despite being more disordered, DHPC membranes are slightly less permeable to water than DPPC membranes. nih.gov This finding challenges the simple theory that permeability is solely dependent on the disorder of the hydrocarbon core and supports newer models where the primary barrier to water transport is the interfacial region. The altered hydration and electrostatic profile at the ether-lipid interface creates a different energy barrier for permeating molecules. nih.govresearchgate.net
| Lipid Type | Linkage | Peak Dipole Potential (mV) | Water Permeability (Pf) at Fluid Phase |
|---|---|---|---|
| DPPC Analog | Ester | ~510 mV | 0.027 cm/s (at 50°C) |
| DHPC Analog | Ether | ~260 mV | 0.022 cm/s (at 48°C) |
Investigation of Small Molecule Transmembrane Behavior in Phosphocholine Membranes
The permeability of membranes to small, uncharged molecules is influenced by the packing and fluidity of the lipid acyl chains. Ether-linked lipids, by altering these properties, can modulate the transmembrane passage of various solutes. Research comparing linear-chain ether (DHPC) and ester (DPPC) lipids to their branched-chain counterparts has shown that the nature of the hydrocarbon chain (linear vs. branched) has a more dominant effect on the diffusion rate of nonelectrolytes than the type of linkage (ether vs. ester). nih.gov Specifically, linear-chain phospholipids, regardless of linkage type, generally permit a higher rate of solute diffusion than branched-chain lipids. nih.gov
However, the ether linkage itself does have a measurable impact. The more structured water at the interface of ether-linked bilayers can present a different barrier to polar solutes compared to the interface of ester-linked bilayers. researchgate.net Furthermore, the lower dipole potential in ether-linked membranes significantly alters the energy landscape for the permeation of ions and polar molecules, a factor critical in the passive transport of many small biological compounds. pnas.org
Contributions to Membrane Fusion Research
Membrane fusion is a fundamental biological process that involves the merging of two separate lipid bilayers. The tendency of lipids to form non-lamellar structures, such as the inverted hexagonal (HII) phase, is thought to facilitate the formation of fusion intermediates. nih.gov Ether lipids, particularly those with ethanolamine (B43304) headgroups, have a greater propensity to form these non-bilayer structures compared to their ester-linked analogs. This property suggests that ether lipids can play a structural role in facilitating membrane fusion and fission events in cells. nih.gov
While the long-chain DHPC is studied for its bilayer properties, short-chain phospholipids like 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) (an ester-linked C6 lipid) are widely used as detergents to solubilize membranes and form bicelles. mdpi.comavantiresearch.com These short-chain lipids can induce high curvature stress in membranes, which is a critical factor in the fusion process. By inserting into a bilayer, detergent-like lipids can destabilize the lamellar structure and lower the energy barrier for the formation of fusion stalks and pores. researchgate.net Therefore, short-chain ether lipids such as 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine are valuable tools in biophysical studies for modulating membrane curvature and investigating the molecular mechanisms of membrane fusion.
1,2-Di-O-hexyl-sn-glycero-3-phosphocholine as a Component in Fusogenic Membrane Systems
1,2-Di-O-hexyl-sn-glycero-3-phosphocholine is a synthetic, short-chain, saturated diether phospholipid. Its structure, characterized by two six-carbon hexyl chains linked to the glycerol backbone via ether bonds and a phosphocholine headgroup, imparts specific biophysical properties that make it a molecule of interest in the study of fusogenic membrane systems. Unlike long-chain phospholipids that form stable bilayer membranes, short-chain lipids like 1,2-di-O-hexyl-sn-glycero-3-phosphocholine are highly water-soluble and act as detergents, typically forming micelles in aqueous solutions rather than lamellar bilayers.
The fusogenic potential of a lipid is related to its molecular shape and its ability to induce non-bilayer structures, which are key intermediates in the membrane fusion process. Membrane fusion requires the merging of two initially separate lipid bilayers, a process that involves high-energy intermediates such as membrane curvature and stalk formation. Lipids that promote negative curvature, often described as having a "cone" shape (smaller headgroup area relative to the volume of the hydrocarbon tails), can lower the energy barrier for fusion.
While 1,2-di-O-hexyl-sn-glycero-3-phosphocholine itself does not form vesicles, its incorporation into a membrane composed of bilayer-forming phospholipids can significantly destabilize the membrane structure. This destabilization is a prerequisite for fusion. The presence of these short-chain lipids increases the packing defects and lateral pressure within the bilayer, thereby lowering the activation energy required for the formation of fusion intermediates. Studies on analogous short-chain phospholipids have demonstrated their capacity to enhance gene transfer and delivery of molecules into cells, a process that often involves membrane fusion events. For instance, the addition of short-chain phosphatidylcholines to lipid complexes has been shown to significantly boost transfection efficiency by acting on the cell membrane. nih.gov The ether linkages in 1,2-di-O-hexyl-sn-glycero-3-phosphocholine provide higher chemical stability against enzymatic degradation by phospholipases compared to their ester-linked counterparts (diacyl phospholipids), making them suitable for studies where long-term stability is required.
The table below summarizes the comparative properties of short-chain and long-chain phospholipids and their influence on membrane fusogenicity.
| Property | Short-Chain Phospholipids (e.g., 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine) | Long-Chain Phospholipids (e.g., DOPC, POPC) |
| Primary Aggregate Structure | Micelles | Bilayer Vesicles (Liposomes) |
| Water Solubility | High | Low |
| Effect on Bilayer Stability | Destabilizing; induces packing defects and curvature stress | Stabilizing; forms stable lamellar phases |
| Molecular Shape | Inverted Cone (promotes positive curvature) or Cone (promotes negative curvature) depending on hydration and headgroup | Cylindrical (favors flat bilayer structure) |
| Role in Fusion | Can act as a fusogenic agent by lowering the energy barrier for fusion intermediates | Forms the stable membrane structure that undergoes fusion |
Fluorescence-Based Assays for Monitoring Lipid Mixing and Membrane Fusion
Fluorescence-based assays are powerful tools for studying the kinetics and extent of membrane fusion in real-time. These assays monitor the mixing of lipids between two distinct membrane populations, a hallmark of the initial stages of fusion. The general principle involves labeling one population of vesicles (donor) with fluorescent probes and mixing them with an unlabeled population (acceptor). Fusion results in the dilution of the probes into the combined membrane area, leading to a measurable change in the fluorescence signal.
One of the most common techniques is the Förster Resonance Energy Transfer (FRET) assay. thermofisher.comuj.edu.pl In this setup, a donor liposome (B1194612) population is co-labeled with a pair of fluorescent lipid analogues, a donor fluorophore (e.g., NBD-PE) and an acceptor fluorophore (e.g., Rhodamine-PE). When these probes are in close proximity within the same membrane, excitation of the donor leads to energy transfer to the acceptor, which then emits light. Upon fusion with unlabeled acceptor liposomes, the average distance between the donor and acceptor probes increases. This dilution reduces the FRET efficiency, resulting in an increase in donor fluorescence and a decrease in acceptor fluorescence, which can be monitored over time. thermofisher.com
Another widely used method is the fluorescence dequenching assay. In this approach, a single fluorescent probe, such as octadecyl rhodamine B chloride (R18), is incorporated into the donor membrane at a high surface concentration. thermofisher.com At this high concentration, the fluorescence of the probe is self-quenched. When the donor liposomes fuse with unlabeled acceptor liposomes, the probe is diluted over a larger membrane surface area, relieving the quenching and causing a significant increase in fluorescence intensity. thermofisher.com
While 1,2-di-O-hexyl-sn-glycero-3-phosphocholine is not itself a fluorescent probe, its properties as a short-chain phospholipid are highly relevant to the construction of the model membrane systems used in these assays. It can be used in conjunction with long-chain lipids to:
Prepare small unilamellar vesicles (SUVs): The detergent-like properties of short-chain lipids can help in the formation of small, relatively uniform vesicles required for many biophysical experiments.
Create bicelles: When mixed with long-chain phospholipids, it can form "bicelles" (bilayered micelles), which are used as membrane mimetics for studying membrane proteins.
Modulate membrane properties: Its inclusion can be used to systematically study the effects of membrane curvature, defects, and stability on the fusion process being monitored by the fluorescence assay.
The table below details common fluorescence-based assays for lipid mixing.
| Assay Type | Principle | Fluorescent Probes (Examples) | Signal Change Upon Fusion |
| FRET Assay | Dilution of donor and acceptor probes reduces energy transfer efficiency. thermofisher.com | Donor: NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine) Acceptor: Rhodamine-PE (N-(Lissamine rhodamine B sulfonyl)-phosphatidylethanolamine) | Increase in donor emission, decrease in acceptor emission. thermofisher.com |
| Self-Dequenching Assay | Dilution of a concentrated probe relieves self-quenching. thermofisher.com | Octadecyl Rhodamine B (R18) | Increase in fluorescence intensity. thermofisher.com |
| Pyrene (B120774) Excimer Formation | Dilution of pyrene-labeled lipids reduces the formation of excited-state dimers (excimers), changing the emission spectrum. thermofisher.comnih.gov | Pyrene-labeled Phosphatidylcholine | Decrease in excimer fluorescence (red-shifted), increase in monomer fluorescence (blue-shifted). thermofisher.com |
Enzymatic and Metabolic Research Involving 1,2 Di O Hexyl Sn Glycero 3 Phosphocholine
In Vitro Enzymatic Degradation Pathways of 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine
The in vitro degradation of common diacyl phospholipids (B1166683) is primarily initiated by the actions of PLA1 and PLA2, which hydrolyze the ester bonds at the sn-1 and sn-2 positions, respectively. nih.gov However, due to the robust ether linkages, the degradation pathway for 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine is fundamentally different.
The expected degradation pathway would be initiated not by acyl hydrolases, but by phosphodiesterases that target the headgroup:
Headgroup Cleavage: The initial step would involve hydrolysis of the phosphocholine (B91661) headgroup by either Phospholipase D (yielding 1,2-Di-O-hexyl-sn-glycero-3-phosphate) or Phospholipase C (yielding 1,2-Di-O-hexyl-sn-glycerol). nih.govusp.br
Ether Bond Cleavage: The resulting diether glycerol (B35011) backbone would then require the action of specific ether hydrolase enzymes (etherases) to cleave the stable ether bonds and release the hexyl alcohol chains. These enzymes are distinct from the more common phospholipases that act on ester bonds. researchgate.net
This resistance to standard phospholipases A1 and A2 means the compound has a significantly greater metabolic stability in environments where these enzymes are prevalent.
Comparative Analysis of Enzymatic Hydrolysis Rates with Ester-Linked Phospholipids
A comparative analysis reveals a stark difference in hydrolysis rates between ether-linked and ester-linked phospholipids.
Hydrolysis by PLA1 and PLA2: The rate of hydrolysis of 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine by PLA1 (at the sn-1 position) and PLA2 (at the sn-2 position) is effectively zero. The ether linkages at these positions render the molecule resistant to the catalytic action of these acyl hydrolases. nih.govresearchgate.net In contrast, ester-linked phospholipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) are readily hydrolyzed by these enzymes.
Advanced Spectroscopic and Computational Methodologies for Characterizing 1,2 Di O Hexyl Sn Glycero 3 Phosphocholine Systems
Atomic Force Microscopy (AFM) for Morphological Assessment of 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine Assemblies
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the direct visualization of the morphology of lipid assemblies on a solid support. nih.gov It provides quantitative data on the size and shape of structures formed by DoHPC, such as micelles and bicelles, under near-physiological conditions. researchgate.net
Studies have employed AFM to monitor the size and morphology of isotropically tumbling small bicelles composed of DoHPC mixed with long-chain phospholipids (B1166683). nih.govnih.gov By depositing the lipid mixture onto a smooth substrate like mica, AFM can image the resulting structures. For bicellar systems, AFM can reveal distinct populations of lipid assemblies, including small disks, larger disks, and sometimes extended, worm-like structures. researchgate.net Cross-sectional analysis of these images provides direct measurements of the aggregate thickness, which typically corresponds to the expected height of a single lipid bilayer (around 40 Å). nih.govresearchgate.net This morphological information is highly complementary to the ensemble-averaged data obtained from techniques like NMR, providing a more complete picture of the lipid system's structural heterogeneity. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Investigating Molecular Interactions and Conformations in 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine Membranes
Fourier Transform Infrared (FTIR) spectroscopy is a sensitive technique for probing the vibrational modes of specific functional groups within a molecule. It can provide detailed information about the conformation, hydration, and hydrogen bonding of phospholipids in membrane assemblies. While specific FTIR studies focusing exclusively on DoHPC are not extensively documented, the principles can be inferred from studies on analogous phosphocholine (B91661) lipids.
Key vibrational bands provide insight into different regions of the molecule:
C-H Stretching Vibrations (~2800-3000 cm⁻¹): The frequencies of the symmetric (νs(CH₂)) and antisymmetric (νas(CH₂)) methylene (B1212753) stretching modes are sensitive to the conformational order of the hexyl chains. An increase in frequency indicates a higher population of gauche conformers (more disorder), while lower frequencies correspond to more extended all-trans chains (more order).
Phosphate (B84403) Group Vibrations (~1220-1260 cm⁻¹): The antisymmetric stretching mode of the phosphate group (νas(PO₂⁻)) is sensitive to hydration and hydrogen bonding interactions at the headgroup region.
C-O-C Ether Bond Vibrations: The ether linkages in DoHPC will have characteristic C-O-C stretching vibrations, distinguishing it from ester-linked lipids which show a prominent C=O ester carbonyl stretch at ~1735 cm⁻¹. This allows for the specific investigation of interactions involving the glycerol (B35011) backbone region.
By monitoring changes in the position and shape of these and other vibrational bands as a function of temperature, hydration, or interaction with membrane-active molecules, FTIR can reveal detailed insights into the molecular organization and intermolecular interactions within DoHPC-containing membranes.
Fluorescence Spectroscopy Techniques
Fluorescence spectroscopy offers a suite of highly sensitive, non-invasive methods to probe the molecular environment and dynamics of lipid assemblies. While direct experimental data on 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine is limited in published literature, the principles of these techniques, demonstrated with related lipid systems, provide a framework for its characterization.
Fluorescence polarization (or anisotropy) and lifetime measurements are powerful tools for assessing the fluidity and order of lipid membranes. These techniques rely on incorporating fluorescent probes into the lipid assembly. The rotational motion of the probe, which is influenced by the viscosity of its local environment, affects the polarization of the emitted fluorescence.
Fluorescence Polarization/Anisotropy: This technique measures the extent of depolarization of emitted light from a fluorescent probe embedded within the lipid bilayer. A high degree of polarization indicates restricted rotational motion, corresponding to a more ordered or viscous environment. Conversely, low polarization suggests greater rotational freedom and a more fluid membrane. For a short-chain diether lipid like 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine, which forms micelles or small vesicles rather than stable bilayers, these measurements could quantify the micro-viscosity within these aggregates. Studies on other short-chain phospholipids have shown that changes in fluidity can be effectively monitored using this method. nih.gov
Fluorescence Lifetime: The fluorescence lifetime is the average time a fluorophore remains in the excited state before returning to the ground state. This parameter is sensitive to the probe's immediate surroundings, including solvent polarity and the presence of quenching molecules. mdpi.com In lipid systems, changes in hydration at the membrane interface or the packing of acyl chains can alter the fluorescence lifetime of embedded probes. nih.govnih.gov For systems of 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine, lifetime measurements could reveal information about water penetration into the micellar or vesicular core and the dynamics of the lipid headgroups. For instance, time-resolved fluorescence measurements can distinguish between different populations of a probe in environments of varying heterogeneity. nih.gov
| Technique | Principle | Information Gained | Potential Application to 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine |
| Fluorescence Polarization | Measures the rotational mobility of a fluorescent probe. | Membrane fluidity and order. | Quantifying the micro-viscosity and packing within micellar or vesicular aggregates. |
| Fluorescence Lifetime | Measures the decay of fluorescence intensity over time. | Local environment polarity, hydration, and quenching interactions. | Assessing water penetration and headgroup dynamics in self-assembled structures. |
Förster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two light-sensitive molecules (a donor and an acceptor) that is highly dependent on the distance between them, typically within the 1-10 nm range. mdpi.com This "spectroscopic ruler" is widely used to study membrane fusion, where the mixing of lipids from two distinct membrane populations brings donor and acceptor probes into close proximity, leading to a change in the FRET signal. mpg.demdpi.com
In a typical membrane fusion assay, one population of vesicles is labeled with a donor fluorophore and another with an acceptor. nih.gov Upon fusion, the lipids intermix, and if the donor and acceptor come within the Förster distance, energy transfer occurs, resulting in quenching of the donor fluorescence and an increase in the acceptor's sensitized emission. nih.gov The efficiency of FRET can be used to monitor the kinetics and extent of membrane fusion.
While 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine is known to form bicelles (discoidal micelles) rather than fusion-competent vesicles on its own, it is a critical component in many model membrane systems where fusion is studied. nih.gov For instance, short-chain lipids like the diester analogue 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) (DHPC) are used to create bicellar structures that can be utilized in FRET-based assays to monitor lipid transfer and protein-lipid interactions. nih.gov In such systems, the principles of FRET would be applicable to study the exchange of lipids or the proximity of membrane-associated molecules. The diether nature of 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine could influence the kinetics of these processes compared to its more commonly studied diester counterparts.
| Assay Component | Role in FRET-based Fusion Assay | Relevance to 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine |
| Donor Fluorophore | Emits fluorescence upon excitation; transfers energy to the acceptor. | Could be incorporated into aggregates containing the target lipid. |
| Acceptor Fluorophore | Accepts energy from the donor; emits sensitized fluorescence. | Could be incorporated into a separate population of aggregates. |
| Lipid Mixing | Brings donor and acceptor into proximity, enabling FRET. | In bicellar systems, could be used to study lipid exchange dynamics. |
Computational Approaches for Modeling 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine Membranes
Computational modeling, particularly molecular dynamics (MD) simulations, provides unparalleled insight into the structure and dynamics of lipid assemblies at an atomic level. These methods can elucidate properties that are difficult to access experimentally.
MD simulations model the behavior of molecules over time by solving Newton's equations of motion for a system of interacting atoms. nih.gov For lipid bilayers, this allows for the characterization of properties such as area per lipid, bilayer thickness, lipid ordering, and diffusion rates. Simulations of ether-linked phospholipids are particularly valuable for understanding how the absence of carbonyl groups affects membrane properties like hydrogen bonding, hydration, and interactions with other molecules like cholesterol. nih.govresearchgate.net
While specific MD simulations for 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine are not widely published, simulations of other diether lipids have revealed key differences from their diester counterparts. For example, the absence of the ester carbonyls in diether lipids leads to altered hydrogen bonding patterns with water and cholesterol, which tends to reside closer to the bilayer surface in ether lipid membranes. researchgate.net These findings suggest that a bilayer of 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine would exhibit unique interfacial properties.
Coarse-grained (CG) modeling is a computational technique that simplifies the representation of molecules by grouping several atoms into a single "bead" or interaction site. nih.govbeilstein-institut.de This reduction in the number of degrees of freedom allows for simulations of larger systems over longer timescales (microseconds to milliseconds) than are accessible with all-atom models. scispace.comnih.gov This approach is particularly well-suited for studying processes like membrane self-assembly, domain formation, and vesicle fusion. nih.gov
Several CG force fields, such as MARTINI, have been developed and are widely used for lipids. diva-portal.org A CG model for 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine would likely represent the phosphocholine headgroup, the glycerol backbone, and segments of the hexyl chains as individual beads. Such a model would be invaluable for studying the self-assembly of this lipid into micelles or bicelles and its phase behavior in mixtures with other lipids over large scales.
All-atom (AA) simulations explicitly represent every atom in the system, providing a high-resolution view of molecular interactions. nih.govrsc.org These simulations are computationally intensive but offer detailed insights into specific phenomena such as water penetration, hydrogen bonding networks, and the precise orientation of lipid headgroups. rsc.org
An all-atom simulation of a 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine aggregate would provide detailed information on the conformation of the hexyl chains, the hydration of the ether linkages and the phosphate group, and the dynamics of the phosphocholine headgroup. nih.gov This level of detail is crucial for understanding how the chemical structure of this specific diether lipid dictates its physical properties and its interactions with other molecules at the molecular level.
| Simulation Type | Level of Detail | Typical Timescale | Key Insights for 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine |
| Coarse-Grained (CG) | Groups of atoms as single beads. | Microseconds to milliseconds. | Self-assembly, phase behavior, large-scale phenomena. |
| All-Atom (AA) | Explicit representation of all atoms. | Nanoseconds to microseconds. | Detailed hydration, hydrogen bonding, molecular conformation. |
Prediction of Membrane Permeability via Computational Models
The passive permeation of small molecules across a lipid bilayer is a fundamental biological process that can be quantitatively predicted using computational methods. Molecular dynamics (MD) simulations are central to these predictions, providing a high-resolution view of the molecular events underlying translocation. researchgate.net The primary theoretical framework for this analysis is the inhomogeneous solubility-diffusion (ISD) model.
The ISD model posits that the permeability coefficient (P) of a molecule is determined by two key, position-dependent properties across the membrane's normal (z-axis): the free energy profile of the permeant, also known as the potential of mean force (PMF), and its local diffusion coefficient, D(z). Atomistic MD simulations are employed to compute both of these profiles for a target molecule crossing a virtual bilayer composed of 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine.
To calculate the free energy profile, enhanced sampling techniques such as umbrella sampling or adaptive biasing force are typically used. These methods overcome the high energy barrier associated with moving a molecule through the hydrophobic core of the membrane, ensuring adequate sampling of the entire translocation pathway. The resulting PMF reveals the thermodynamic cost of moving a permeant from the bulk water phase, through the polar headgroup region, and across the diether lipid tails.
| Methodology/Parameter | Description | Typical Output | Relevance |
|---|---|---|---|
| Molecular Dynamics (MD) Simulation | Atomistic or coarse-grained simulation of a hydrated lipid bilayer system with a permeating molecule. | Trajectory files containing atomic positions, velocities, and forces over time. | Provides the raw data for calculating free energy and diffusion. |
| Potential of Mean Force (PMF) | The free energy profile of a permeant molecule as a function of its position along the axis normal to the membrane bilayer. Calculated using enhanced sampling methods. | A plot of free energy (kcal/mol or kJ/mol) versus distance (nm) from the bilayer center. | Quantifies the thermodynamic barrier to permeation; determines the solubility component of the ISD model. |
| Position-Dependent Diffusion Coefficient, D(z) | The diffusion rate of the permeant at different positions within the lipid bilayer. | A plot of the diffusion coefficient (cm²/s) versus distance (nm) from the bilayer center. | Quantifies the kinetic component of permeation. |
| Permeability Coefficient (P) | The overall rate of passive transport across the membrane, calculated by integrating the PMF and D(z) profiles according to the ISD model. | A single value for permeability (cm/s). | Provides a final, experimentally comparable prediction of the membrane's barrier function to a specific molecule. |
Simulation of Lipid-Protein Interactions in 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine Environments
Molecular dynamics simulations are a powerful tool for investigating the intricate and dynamic interactions between membrane proteins and their surrounding lipid environment. d-nb.info By constructing a computational model of a protein embedded within a hydrated 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine bilayer, researchers can gain detailed insights into how this specific diether lipid modulates protein structure and function. nih.gov These simulations can be performed at different resolutions, from all-atom models that capture fine chemical details to coarse-grained models that allow for the observation of larger-scale phenomena over longer timescales. biorxiv.org
A typical simulation setup involves embedding the protein of interest into a pre-equilibrated patch of the diether lipid bilayer, solvating the system with water and ions to mimic physiological conditions. researchgate.net Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectories of all atoms are recorded. Analysis of these trajectories can reveal a wealth of information. d-nb.infobiorxiv.org
Key analyses include the identification of specific lipid binding sites on the protein surface, the calculation of lipid residence times to quantify the stability of these interactions, and the characterization of the local lipid environment or "annulus" that immediately surrounds the protein. researchgate.netnih.gov Researchers can determine whether 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine molecules preferentially accumulate at the protein interface and how their conformation or dynamics are altered compared to the bulk bilayer. biorxiv.org Conversely, the simulations also show how the protein perturbs the lipid bilayer, for instance, by inducing local thinning or thickening or by altering the order of the lipid hexyl chains. nih.gov This detailed molecular picture is crucial for understanding how the unique properties of a short-chain diether lipid environment can influence the conformational stability and activity of membrane proteins. d-nb.infonih.gov
| Analysis Technique | Description | Information Gained |
|---|---|---|
| Radial Distribution Function (RDF) | Calculates the probability density of finding a lipid of a certain type at a given distance from the protein surface. | Identifies enrichment or depletion of lipids near the protein, suggesting preferential interactions. |
| Lipid Order Parameters (SCD) | Measures the orientational order of the C-H bonds in the lipid alkyl chains relative to the bilayer normal. | Reveals how the protein perturbs the packing and fluidity of the surrounding 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine molecules. |
| Lipid Residence Time | Calculates the average time a lipid molecule spends in direct contact with the protein surface before exchanging with a bulk lipid. | Quantifies the strength and specificity of lipid-protein binding interactions. |
| Contact Analysis | Identifies specific amino acid residues on the protein that are in frequent contact with lipid headgroups or tails. | Helps to map out putative lipid binding sites on the protein's transmembrane domain. nih.gov |
| Bilayer Thickness Analysis | Measures the local thickness of the lipid bilayer as a function of distance from the protein. | Shows how hydrophobic mismatch between the protein and the short-chain diether lipid is accommodated. |
Future Directions and Emerging Research Avenues for 1,2 Di O Hexyl Sn Glycero 3 Phosphocholine
Development of Novel 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine-Based Model Systems for Complex Biological Processes
The primary application of DHPC has been in the formation of bicelles, discoidal lipid aggregates, often in combination with longer-chain phospholipids (B1166683) like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). ebi.ac.uk These systems are excellent mimetics of a planar lipid bilayer and are particularly amenable to structural studies of membrane proteins by nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov Future research will likely expand upon this foundation to create more intricate and biologically relevant model systems.
One emerging avenue is the development of more complex bicellar and nanodisc systems that better replicate the heterogeneity of natural cell membranes. nih.govfrontiersin.org This includes incorporating a wider variety of lipids, such as sterols (e.g., cholesterol) and negatively charged lipids, alongside DHPC and other phospholipids to study their effects on membrane protein structure and function. nih.gov The stability imparted by DHPC's ether linkages is particularly advantageous for long-term experiments required to resolve complex biological assemblies.
Furthermore, DHPC-based systems are being explored for their utility in studying lipid-protein interactions and the dynamics of membrane-associated peptides. nih.gov The ability to control the size and composition of DHPC-containing nanodiscs allows for detailed investigation into how the lipid environment influences protein folding, stability, and oligomerization. nih.govfrontiersin.org Future work may focus on creating asymmetric nanodiscs that mimic the distinct inner and outer leaflets of a cell membrane, providing a more realistic environment for studying transmembrane signaling and transport processes.
Table 1: Potential Compositions of Advanced DHPC-Based Model Systems
| Component | Role in Model System | Potential Research Application |
| 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine (DHPC) | Forms the rim of bicelles/nanodiscs, solubilizing agent | Foundational component for creating stable, small-scale membrane mimics |
| Long-chain phospholipids (e.g., DMPC, DPPC) | Forms the planar bilayer region of bicelles/nanodiscs | Studying the structure and function of integral membrane proteins |
| Cholesterol | Modulates membrane fluidity and organization | Investigating the formation of lipid rafts and their influence on protein activity |
| Anionic lipids (e.g., DMPG) | Introduces surface charge, mimics inner leaflet | Studying electrostatic interactions between proteins and membranes |
| Sphingolipids | Component of lipid rafts, involved in signaling | Reconstituting signaling platforms to study receptor activation |
Integration of 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine Systems in High-Throughput Screening Methodologies for Membrane-Active Compounds
High-throughput screening (HTS) is a cornerstone of modern drug discovery, yet its application to membrane proteins has been challenging due to the difficulty of maintaining protein stability outside of a native membrane environment. wiley.comnih.gov DHPC, in the form of nanodiscs, offers a promising solution to this problem. By providing a soluble, detergent-free, and stable lipid bilayer environment, DHPC-based nanodiscs can be used to present membrane proteins in their native conformation for HTS assays. frontiersin.orgfrontiersin.orgvipergen.com
Future developments will likely focus on optimizing and automating the production of membrane protein-nanodisc complexes for large-scale screening campaigns. medchemexpress.comku.edu This could involve the use of cell-free expression systems to directly incorporate newly synthesized membrane proteins into pre-formed DHPC-based nanodiscs, streamlining the process.
The application of HTS with DHPC-stabilized targets could accelerate the discovery of novel drugs targeting ion channels, G protein-coupled receptors (GPCRs), and transporters. medchemexpress.com Screening assays could be developed to identify compounds that modulate protein-lipid interactions, disrupt protein-protein interactions within the membrane, or block transporter function, all within a controlled, mimetic membrane environment provided by DHPC. arvojournals.org
Advanced Spectroscopic Techniques for Real-Time Monitoring of Dynamic Processes in 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine Bilayers
While DHPC is most commonly used as a solubilizing agent, understanding the dynamics within DHPC-containing systems is crucial for interpreting experimental results. Advanced spectroscopic techniques are poised to provide unprecedented insight into these processes in real-time.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly solid-state NMR, will continue to be a vital tool. Future applications could involve using 2H NMR with selectively deuterated DHPC to probe the conformation and dynamics of the phosphocholine (B91661) headgroup and the hexyl chains, both in pure DHPC micelles and in the rim of bicelles. nih.gov This can provide detailed information on how the presence of a membrane protein or other lipids affects the behavior of DHPC itself. nih.gov
Fluorescence spectroscopy offers a complementary approach for studying membrane dynamics. nih.gov Techniques like Fluorescence Correlation Spectroscopy (FCS) can be used to measure the diffusion of fluorescently labeled lipids or proteins within larger DHPC-based structures. nih.gov Future studies may employ novel fluorescent probes to report on changes in local hydration, polarity, and lipid packing within these systems, providing a dynamic view of processes like membrane fusion or the binding of peripheral proteins. mdpi.com
Table 2: Spectroscopic Techniques for Analyzing DHPC Systems
| Technique | Information Gained | Future Research Focus |
| Solid-State NMR | Conformation, orientation, and dynamics of lipid molecules | Detailed characterization of protein-induced changes in DHPC dynamics within nanodiscs |
| Fluorescence Correlation Spectroscopy (FCS) | Lateral diffusion coefficients of lipids and proteins | Real-time monitoring of molecular interactions and complex formation |
| Fluorescence Lifetime Imaging Microscopy (FLIM) | Local environment of fluorescent probes | Mapping the heterogeneity of the lipid environment in complex model membranes |
| Time-Resolved Anisotropy | Rotational mobility of probes | Characterizing the fluidity and order of DHPC-containing assemblies |
Machine Learning and Artificial Intelligence Applications in the Design and Analysis of 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine-Containing Membrane Systems
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of lipid membranes. nih.gov For DHPC-containing systems, these computational approaches offer powerful new tools for both design and analysis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves esterification of sn-glycero-3-phosphocholine with hexyl chains under controlled anhydrous conditions. Optimizing reaction efficiency requires precise stoichiometric ratios of acyl donors (e.g., hexanoic acid derivatives), catalysts (e.g., DCC/DMAP), and inert atmosphere to minimize hydrolysis. Post-synthesis, purification via column chromatography (silica gel, chloroform/methanol gradients) ensures removal of unreacted reagents. Purity validation by thin-layer chromatography (TLC) or HPLC (>95% by area normalization) is critical .
Q. Which analytical techniques are essential for verifying the structural integrity and purity of 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine?
- Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/³¹P) confirms regioselective acylation at the sn-1 and sn-2 positions, while mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight. Purity assessment employs reverse-phase HPLC with UV detection (205 nm) or evaporative light scattering detectors (ELSD). Phospholipid-specific assays (e.g., enzymatic hydrolysis coupled to choline quantification) can quantify functional groups .
Advanced Research Questions
Q. How can 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine be utilized to stabilize bicelles for solid-state NMR studies of membrane proteins?
- Methodological Answer : Bicelle formation requires optimizing the molar ratio of long-chain (e.g., 14-O-PC) to short-chain (6-O-PC) lipids (q = 0.2–0.5) in aqueous buffer. 6-O-PC enhances bicelle stability by reducing lipid mobility, critical for maintaining alignment in magnetic fields. Dynamic light scattering (DLS) monitors size homogeneity, while ³¹P NMR confirms bilayer vs. micellar phase transitions. Temperature control (±0.5°C) is essential to prevent phase separation .
Q. What experimental design considerations are critical when incorporating 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine into anionic lipid systems (e.g., DMPG) to model bacterial membranes?
- Methodological Answer : To mimic bacterial membranes, mix 6-O-PC with anionic lipids (e.g., DMPG) at physiological ratios (e.g., 3:1 zwitterionic:anionic). Use Langmuir-Blodgett troughs or vesicle extrusion to prepare unilamellar vesicles. Monitor phase behavior via differential scanning calorimetry (DSC) and validate surface charge by zeta potential measurements. Fluorescence anisotropy (using DPH probes) assesses membrane fluidity under varying pH and ionic strength .
Q. How can researchers resolve discrepancies in reported phase transition temperatures for 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine across studies?
- Methodological Answer : Discrepancies often arise from variations in hydration levels, ion concentrations, or measurement techniques. Standardize protocols by preparing lipid films under high vacuum (>24 hr) to remove residual solvents, hydrating in buffered solutions (e.g., 10 mM HEPES, pH 7.4), and using high-sensitivity DSC with slow heating rates (0.5°C/min). Cross-validate with ³¹P NMR to correlate thermal transitions with lipid polymorphism .
Q. What strategies improve the accuracy of phosphatidylcholine quantification in complex biological matrices containing 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine?
- Methodological Answer : Employ enzymatic assay kits that hydrolyze phosphatidylcholine to choline, which is oxidized to betaine with H₂O₂ generation. Couple with fluorometric/colorimetric detection (e.g., Amplex Red). Normalize against internal standards (e.g., deuterated PC) in LC-MS workflows to correct for matrix effects. Validate recovery rates (>90%) via spike-and-recovery experiments in matched matrices .
Methodological Notes
- Safety & Storage : Store 1,2-Di-O-hexyl-sn-glycero-3-phosphocholine at –20°C under argon to prevent oxidation. Use desiccators during handling to minimize hygroscopic degradation .
- Data Reproducibility : Document lipid hydration protocols, buffer compositions, and equipment calibration parameters to ensure cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
